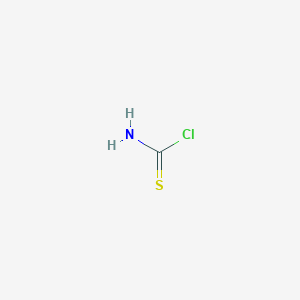

Thiocarbamoyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiocarbamoyl chloride (R₂NC(S)Cl) is a sulfur-containing derivative of carbamoyl chloride, where the oxygen atom in the carbonyl group is replaced by sulfur. This compound is widely used in organic synthesis, particularly in the formation of heterocycles such as benzothiazoles and selenazetidines . Its reactivity stems from the electrophilic thiocarbonyl group and the labile chloride leaving group, enabling nucleophilic substitutions and cyclization reactions. Key applications include:

- Synthesis of 2-Aminobenzothiazoles: Copper-catalyzed reactions with 2-haloanilines yield high-purity benzothiazoles (70–88% yields) .

- Vulcanization Accelerators: Used to produce tetramethyl thiuram monosulfide (TMTS), which enhances rubber aging resistance and compression set .

- Heterocycle Formation: Reacts with imines or selenocyanates to generate selenazetidines or isoselenocyanates .

Q & A

Q. Basic: What are the standard synthetic routes for preparing N,N-disubstituted thiocarbamoyl chlorides?

Methodological Answer:

N,N-Disubstituted thiocarbamoyl chlorides are classically synthesized via direct halogenation of thioformamides using elemental chlorine or bromine under controlled conditions. Walter and Becker (1972) demonstrated that this method yields stable products with minimal side reactions when electron-withdrawing substituents are present. The procedure involves reacting thioformamides (e.g., N,N-dimethylthioformamide) with Cl₂ or Br₂ in inert solvents like dichloromethane at 0–25°C, achieving yields of 70–90% .

Q. Basic: How do substituents influence the stability of thiocarbamoyl chlorides?

Methodological Answer:

Substituent effects are critical in determining stability. Electron-withdrawing groups (e.g., nitro, carbonyl) enhance stability by reducing nucleophilic attack on the thiocarbonyl center. In contrast, electron-donating groups (e.g., methoxy, alkyl) increase susceptibility to hydrolysis and dimerization. Systematic studies by Walter and Becker (1972) showed that aryl-substituted derivatives exhibit longer shelf lives compared to alkyl analogs, as evidenced by NMR monitoring over 48 hours .

Q. Advanced: What mechanistic pathways govern fluorinative desulfurization in thiocarbamoyl fluoride synthesis?

Methodological Answer:

Fluorinative desulfurization involves the reaction of thiocarbamoyl chlorides with fluorinating agents like TMSCF₃ and S₈. The mechanism proceeds via nucleophilic substitution at the thiocarbonyl sulfur, followed by desulfurization to form the C–F bond. Onida et al. (2019) optimized this process using KF as a catalyst, achieving 85–95% yields. Kinetic studies revealed that the rate-determining step is the formation of a transient thiophilic intermediate, confirmed by DFT calculations .

Q. Advanced: How do copper catalysts enhance tandem reactions involving thiocarbamoyl chlorides?

Methodological Answer:

Copper(I) catalysts (e.g., CuI) facilitate Ullmann-type coupling in reactions such as the synthesis of 2-aminobenzothiazoles from 2-haloanilines and thiocarbamoyl chlorides. The catalytic cycle involves oxidative addition of the C–X bond to Cu(I), followed by coordination with the thiocarbamoyl chloride and reductive elimination to form the heterocycle. Liu et al. (2018) demonstrated that ligand choice (e.g., 1,10-phenanthroline) significantly impacts yield, with optimized conditions achieving >90% conversion .

Q. Basic: What analytical techniques are used to characterize thiocarbamoyl chlorides?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns and monitor degradation.

- FT-IR : Identification of ν(C=S) stretches at 1150–1250 cm⁻¹.

- X-ray crystallography : Resolves molecular geometry, as shown in studies of N-aryl derivatives .

- HPLC-MS : Quantifies purity and detects byproducts like disulfides .

Q. Advanced: How can computational models predict substituent effects on reaction efficiency?

Methodological Answer:

Density Functional Theory (DFT) calculations assess electronic and steric effects. For example, Fukui indices identify nucleophilic/electrophilic sites, while Gibbs free energy profiles predict thermodynamic feasibility. Studies on fluorinative desulfurization revealed that electron-deficient aryl groups lower activation barriers by stabilizing transition states, aligning with experimental yields .

Q. Advanced: What strategies mitigate side reactions during this compound synthesis?

Methodological Answer:

- Temperature control : Reactions at 0–5°C minimize thermal decomposition.

- Inert atmosphere : Prevents oxidation of intermediates.

- Byproduct scavengers : Molecular sieves absorb HCl in halogenation reactions .

- Selective quenching : For example, using NaHCO₃ to neutralize excess Cl₂ without hydrolyzing the product .

Q. Basic: What purification methods are optimal for thiocarbamoyl chlorides?

Methodological Answer:

- Flash chromatography : Use silica gel with hexane/ethyl acetate (4:1) for polar derivatives.

- Recrystallization : From chloroform/hexane mixtures for aryl-substituted compounds.

- Distillation : For low-molecular-weight alkyl derivatives (e.g., N,N-diethyl), vacuum distillation at <1 mmHg prevents decomposition .

Q. Advanced: How does solvent polarity influence reaction kinetics in this compound transformations?

Methodological Answer:

Polar aprotic solvents (e.g., DMF, DMSO) stabilize charged intermediates in nucleophilic substitutions, accelerating reactions like aminolysis. Conversely, non-polar solvents (e.g., toluene) favor radical pathways in desulfurization. Kinetic studies in fluorinative reactions showed a 3-fold rate increase in DMF vs. THF due to enhanced solvation of KF .

Q. Advanced: What comparative advantages exist between halogenation and desulfurization methods?

Methodological Answer:

- Halogenation : Higher yields (70–90%) but requires hazardous Cl₂/Br₂ handling. Ideal for stable substrates.

- Desulfurization : Broader substrate tolerance (e.g., sensitive heterocycles) and safer reagents (e.g., TMSCF₃), though yields vary (60–85%). Fluorinative methods are preferred for pharmaceuticals due to reduced halogenated waste .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiocarbamoyl Fluoride (R₂NC(S)F)

Structural and Reactivity Differences :

- Leaving Group: Fluoride (F⁻) is a poorer leaving group compared to chloride, leading to divergent reaction pathways. For example, thiocarbamoyl fluorides are synthesized via fluorinative desulfurization of carbon disulfide with (diethylamino)sulfur trifluoride (DAST) or using CF₃SiMe₃ and elemental sulfur .

- Applications : Thiocarbamoyl fluorides serve as intermediates for trifluoromethylamines upon treatment with AgF . They also form isothiocyanates when reacting with primary amines .

Stability : Thiocarbamoyl fluorides are less stable than their chloride counterparts due to weaker C–F bonds, requiring milder reaction conditions (e.g., room temperature in THF) .

Isothiocyanates (RNCS)

Thioureas (R₂NCSNR₂)

Synthesis : Thiocarbamoyl chloride reacts with amines to form thioureas, which exhibit pesticidal activity and stable crystalline structures .

Comparison :

- Reactivity : Thioureas lack the labile chloride, making them less reactive toward nucleophiles but more stable.

- Applications : Used as herbicides and in coordination chemistry due to their metal-chelating properties .

Chlorothioformates (ClC(O)SR)

Structural Differences : Chlorothioformates feature a thioester group (C(O)SR) instead of a thiocarbamoyl group (R₂NC(S)Cl).

Reactivity : Chlorothioformates act as alkoxy thiocarbonylating agents but require isolation before further reactions, unlike this compound, which can be used in one-pot syntheses .

Thiuram Disulfides (R₂NC(S)S–S(S)CNR₂)

Relationship : Thiuram disulfides are oxidized derivatives of thiocarbamoyl chlorides. Chlorination of thiuram disulfides regenerates thiocarbamoyl chlorides, which are intermediates in TMTS production .

Applications : Thiuram derivatives are superior vulcanization accelerators but require harsher synthesis conditions compared to TMTS .

Comparative Data Table

Research Findings and Mechanistic Insights

- Catalyst Dependency : this compound reacts with 2-haloanilines only in the presence of Cu or Pd catalysts. For example, 2-chloroanilines require Pd(dba)₂, whereas bromo/iodo analogs use CuBr .

- Solvent Toxicity : Reactions involving this compound often use toxic solvents like THF, prompting a need for greener alternatives .

- Leaving Group Impact : The chloride in this compound facilitates faster intramolecular cross-coupling compared to fluorides, enabling efficient benzothiazole synthesis .

Properties

Molecular Formula |

CH2ClNS |

|---|---|

Molecular Weight |

95.55 g/mol |

IUPAC Name |

carbamothioyl chloride |

InChI |

InChI=1S/CH2ClNS/c2-1(3)4/h(H2,3,4) |

InChI Key |

NBYQXBYMEUOBON-UHFFFAOYSA-N |

Canonical SMILES |

C(=S)(N)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.